

A Comparative Analysis of Thiirene and Thiirane Fragmentation Pathways Upon Ionization

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Compound of Interest

Compound Name: Thiirene

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This guide provides a detailed comparison of the fragmentation pathways of two isomeric sulfur-containing heterocycles, **thiirene** and thiirane, following ionization. Understanding the gas-phase behavior of such molecules under ionizing conditions is crucial for their identification and characterization in various applications, including mass spectrometry-based analysis in drug metabolism studies and astrochemistry. This comparison integrates experimental mass spectrometry data for thiirane with theoretical predictions for the highly reactive and transient **thiirene**.

Fragmentation Data Comparison

The fragmentation patterns of **thiirene** and thiirane upon electron ionization reveal significant differences in their stability and decomposition routes. The following tables summarize the key fragments observed for each molecule.

Table 1: Predicted Major Fragmentation Pathways of **Thiirene** Cation Radical

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Structure/Neutral Loss	Data Source
60	58	[C ₂ H ₂ S] ⁺ (isomerization)	Theoretical
60	32	S ⁺	Theoretical
60	28	C ₂ H ₄ ⁺	Theoretical
58	33	SH ⁺ / C ₂ H ₅ ⁺	Theoretical

Note: Data for **thiirene** is based on theoretical calculations due to its transient nature, which makes experimental mass spectrometry challenging.

Table 2: Experimental and Theoretical Fragmentation of Thiirane Cation Radical

Precursor Ion (m/z)	Fragment Ion (m/z)	Relative Intensity (%)	Proposed Structure/Neutral Loss	Data Source
60	60	100	[C ₂ H ₄ S] ⁺	Experimental (NIST)[1]
60	59	15.5	[C ₂ H ₃ S] ⁺	Experimental (NIST)[1]
60	47	11.1	[CH ₃ S] ⁺	Experimental (NIST)[1]
60	46	16.7	[CH ₂ S] ⁺	Experimental (NIST)[1]
60	45	44.4	[CHS] ⁺	Experimental (NIST)[1]
60	32	4.4	S ⁺	Experimental (NIST)[1]
60	27	22.2	C ₂ H ₃ ⁺	Experimental (NIST)[1]
60	26	17.8	C ₂ H ₂ ⁺	Experimental (NIST)[1]

Fragmentation Pathways and Mechanisms

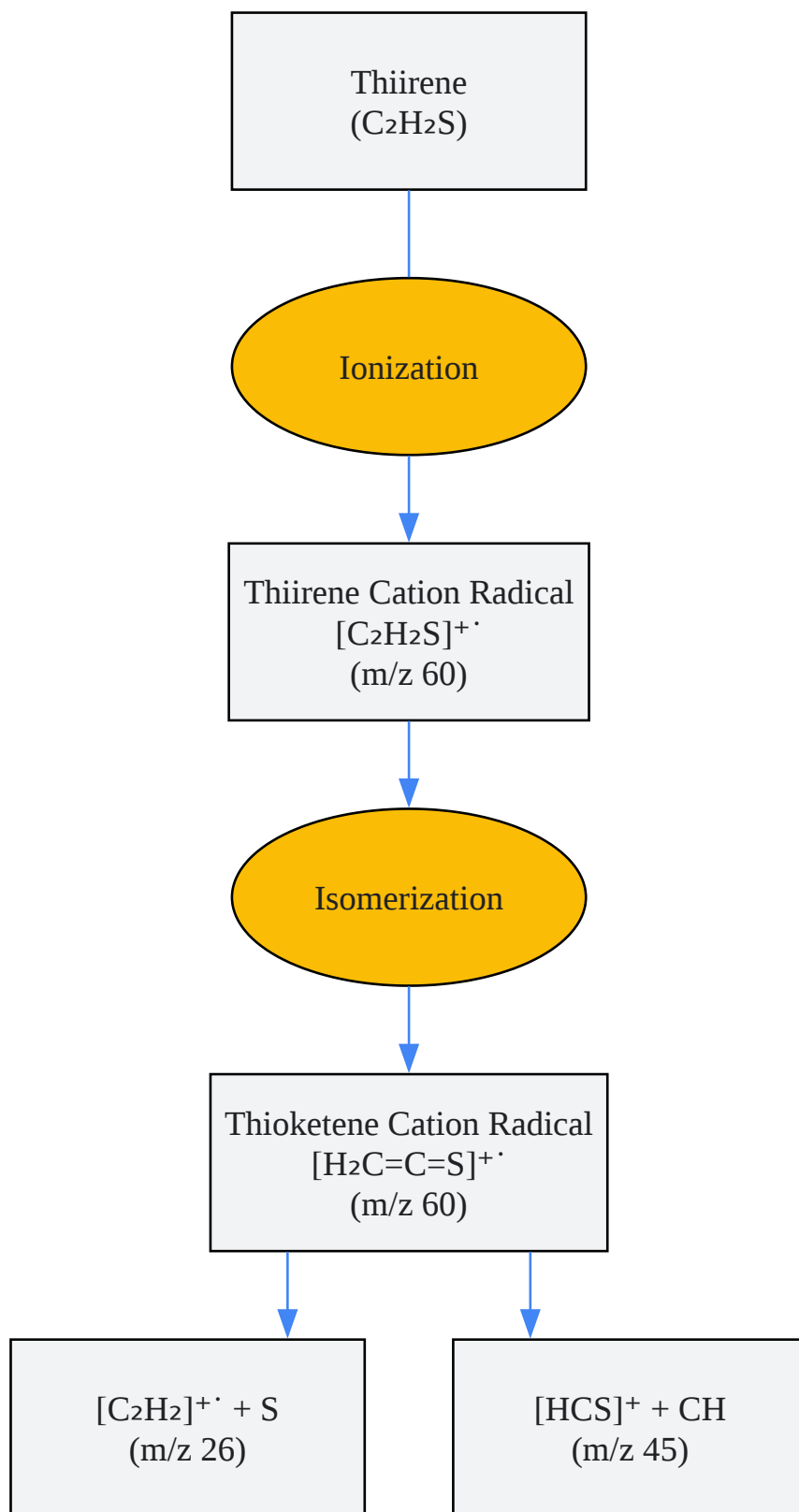
The distinct fragmentation behaviors of **thiirene** and thiirane are dictated by their inherent structural differences. **Thiirene**, with its anti-aromatic character, is significantly less stable than the saturated thiirane ring.

Thiirene Fragmentation Pathway (Theoretical)

Upon ionization, the **thiirene** radical cation is predicted to be highly unstable. Theoretical studies suggest that the primary fragmentation pathways involve the cleavage of the weak C-S bonds. One proposed pathway involves isomerization to a more stable structure, such as the thioketene radical cation, before further fragmentation. The calculations indicate that the C-S

bond in **thiirene** is weaker than in thiirane, leading to a lower activation energy for its cleavage.

[2]

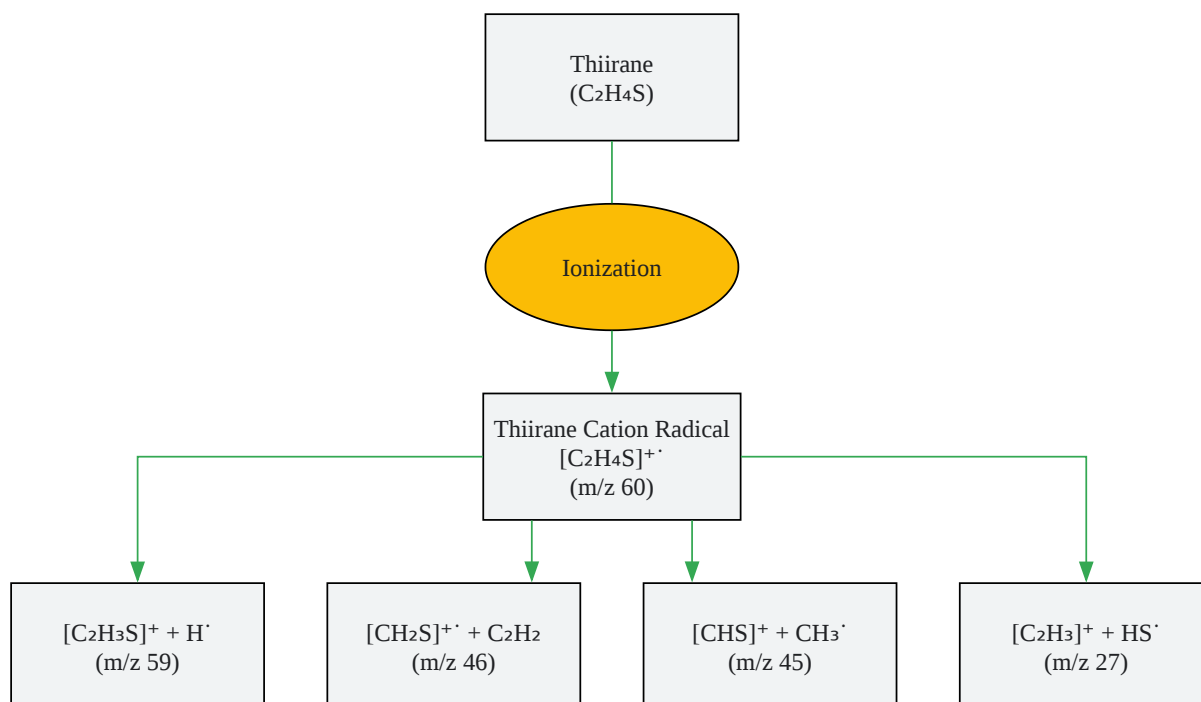


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Predicted fragmentation of **thiirene** upon ionization.

Thiirane Fragmentation Pathway (Experimental and Theoretical)

The electron ionization mass spectrum of thiirane shows a prominent molecular ion peak (m/z 60), indicating its relatively higher stability compared to **thiirene**.^[1] The fragmentation of the thiirane radical cation proceeds through several pathways, including the loss of a hydrogen atom to form the $[C_2H_3S]^+$ ion (m/z 59), and cleavage of the C-C bond followed by rearrangement to produce fragments like $[CH_2S]^+$ (m/z 46) and $[CHS]^+$ (m/z 45).^[1] Theoretical studies support a mechanism involving initial C-S bond cleavage to form a diradical intermediate, which can then undergo further reactions.^[3]



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Fragmentation of thiirane upon ionization.

Experimental Protocols

Mass Spectrometry of Thiirane

The experimental fragmentation data for thiirane presented in this guide is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] The data was obtained using electron ionization (EI) mass spectrometry. In a typical EI-MS experiment, the sample is introduced into a high vacuum source where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Theoretical Calculations

The fragmentation pathways for **thiirene** and the mechanistic insights for thiirane are derived from ab initio molecular orbital (MO) and density functional theory (DFT) calculations reported in the scientific literature.[2][3] These computational studies typically involve the following steps:

- **Geometry Optimization:** The equilibrium geometries of the parent molecule, its radical cation, and various fragments and transition states are calculated using methods such as B3LYP or higher-level coupled-cluster theories (e.g., CCSD(T)).
- **Frequency Calculations:** Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
- **Energy Calculations:** The relative energies of all species on the potential energy surface are calculated to determine the thermodynamics and kinetics of the fragmentation pathways. This allows for the prediction of the most likely fragmentation routes.
- **Potential Energy Surface Mapping:** By connecting the various minima and transition states, a comprehensive map of the fragmentation landscape is constructed.

These computational approaches provide invaluable information for understanding the behavior of transient species like the **thiirene** radical cation, which are difficult to study experimentally.

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